An In-depth Technical Guide to Direct Blue 199: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to Direct Blue 199: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the industrial dye, C.I. Direct Blue 199. Primarily used in the textile and paper industries, this document collates available data on its physicochemical characteristics and synthesis. While its direct application in drug development is not established, the broader class of phthalocyanine (B1677752) compounds, to which Direct Blue 199 belongs, is an active area of research in photodynamic therapy.
Core Chemical and Physical Properties
Direct Blue 199 is a water-soluble, bright blue dye of the phthalocyanine class.[1][2] Its vibrant color and good fastness properties make it suitable for dyeing cellulose (B213188) fibers, silk, and leather.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Direct Blue 199. It is important to note that Direct Blue 199 is often a mixture of related sulfonated and aminated phthalocyanine structures, which can lead to variability in reported values.
| Property | Value | Source(s) |
| Identifier | ||
| C.I. Name | Direct Blue 199 | [1][2] |
| C.I. Number | 74190 | [1][2] |
| CAS Number | 12222-04-7, 63950-02-7 | [1][2] |
| Molecular Attributes | ||
| Chemical Class | Copper Phthalocyanine | [1][2] |
| Representative Molecular Formula | C₃₄H₂₄N₆Na₄O₁₄S₄ | [1] |
| Calculated Molecular Weight | 992.8 g/mol | |
| Appearance | Dark blue powder | [1] |
| Physicochemical Properties | ||
| Melting Point | 100 °C | [2] |
| Solubility in Water (20 °C) | 20 g/L | [2] |
| Solubility in Water (90 °C) | 150 - 180 g/L | |
| Maximum Absorbance (λmax) in Water | 610 nm | [2] |
| Fastness Properties (Cotton) | ||
| Light Fastness (ISO) | 6-7 | [2] |
| Washing Fastness - Fading (ISO) | 3-4 | [2] |
| Washing Fastness - Staining (ISO) | 4 | [2] |
Chemical Structure
Direct Blue 199 is a complex derivative of copper phthalocyanine. The core structure is a large heterocyclic macrocycle with a central copper atom. To impart water solubility and affinity for fibers, the peripheral benzene (B151609) rings of the phthalocyanine core are functionalized with sulfonic acid and aminosulfonyl groups. The exact number and position of these substituents can vary, leading to a product that is a mixture of closely related molecules.
Caption: Generalized structure of Direct Blue 199.
Experimental Protocols
The synthesis of Direct Blue 199 is a multi-step process starting from copper phthalocyanine. The general procedure involves sulfonation and chlorosulfonation, followed by amination and neutralization.[3] The following protocol is a representative synthesis compiled from various sources.
Synthesis of Direct Blue 199
Materials:
-
Copper Phthalocyanine (CuPc)
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ammonia (B1221849) solution
-
Sodium bicarbonate
-
Sodium hydroxide (B78521)
-
Ice
-
Water
Procedure:
-
Sulfonation/Chlorosulfonation:
-
In a suitable reaction vessel, slowly add 20g of copper phthalocyanine to 100g of chlorosulfonic acid with stirring, maintaining the temperature at 50°C.[3]
-
Continue stirring for 1 hour after the addition is complete.[3]
-
Increase the temperature to 100-140°C and maintain for 5-12 hours to achieve sulfonation.[3][4][5]
-
Cool the reaction mixture and add thionyl chloride to introduce sulfonyl chloride groups. The reaction temperature for this step is typically raised to around 80°C.[5]
-
-
Hydrolysis and Precipitation:
-
Amination and Neutralization:
-
Create a slurry of the filter cake in an aqueous ammonia solution.[3]
-
Stir the mixture at 20°C for 1 hour, then heat to 50°C for 2 hours to convert sulfonyl chloride groups to aminosulfonyl groups.[3]
-
Adjust the pH to 8-9 using sodium carbonate or sodium hydroxide to neutralize the remaining sulfonic acid groups to their sodium salts.[3]
-
-
Isolation of Final Product:
-
The final product is isolated from the solution by salting out with sodium chloride, followed by filtration.
-
The collected solid is then dried and crushed to yield the final Direct Blue 199 powder.[3]
-
Caption: Workflow for the synthesis of Direct Blue 199.
Relevance to Drug Development
While Direct Blue 199 itself is not used as a therapeutic agent, its core structure, phthalocyanine, is of significant interest in the field of drug development, particularly for photodynamic therapy (PDT) of cancer.[6][7][8]
Phthalocyanines in Photodynamic Therapy (PDT)
PDT is a treatment modality that uses a photosensitizer (a drug that is activated by light), molecular oxygen, and light of a specific wavelength to generate reactive oxygen species (ROS) that kill cancer cells.[8] Phthalocyanines are excellent candidates for PDT because they have strong absorption in the red region of the visible spectrum (650-780 nm), which allows for deeper tissue penetration of light.[6]
The general mechanism is as follows:
-
The phthalocyanine-based photosensitizer is administered and preferentially accumulates in tumor tissue.
-
The tumor is then irradiated with light of a specific wavelength that matches the absorption peak of the photosensitizer.
-
The photosensitizer absorbs the light energy and transitions to an excited triplet state.
-
In this excited state, it transfers its energy to molecular oxygen (O₂), generating highly cytotoxic singlet oxygen (¹O₂).
-
Singlet oxygen and other ROS cause oxidative damage to cellular components, leading to apoptosis or necrosis of the tumor cells.
Caption: General mechanism of phthalocyanines in PDT.
Toxicological Information
Direct Blue 199 is considered harmful if swallowed and may cause skin and eye irritation.[1] It is not classified as a carcinogen or mutagen based on available data, but some other direct dyes, particularly those based on benzidine, have shown carcinogenic potential.[9][10] As with any fine powder, it may form combustible dust concentrations in the air.[11] Proper personal protective equipment should be used when handling this chemical.
References
- 1. Page loading... [guidechem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. echemi.com [echemi.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Improvement on Synthesis Process of C.I. Direct Blue 199 | Semantic Scholar [semanticscholar.org]
- 6. Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy | Anticancer Research [ar.iiarjournals.org]
- 7. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05249G [pubs.rsc.org]
- 8. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13-week subchronic toxicity studies of direct blue 6, direct black 38, and direct brown 95 dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. govinfo.gov [govinfo.gov]
- 11. kochcolor.com [kochcolor.com]
